Cas no 491615-29-3 (6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione)
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- AKOS026717758
- NCAXDUANVVANMP-UHFFFAOYSA-N
- 491615-29-3
- SCHEMBL4803221
- F2147-5306
- 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4-dione
- 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1h, 3h)-dione
-
- Inchi: 1S/C9H11ClN2O2/c1-11-8(13)4-7(10)12(9(11)14)5-6-2-3-6/h4,6H,2-3,5H2,1H3
- InChI Key: NCAXDUANVVANMP-UHFFFAOYSA-N
- SMILES: ClC1=CC(N(C)C(N1CC1CC1)=O)=O
Computed Properties
- Exact Mass: 214.0509053g/mol
- Monoisotopic Mass: 214.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 40.6Ų
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C276026-100mg |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1h,3h)-dione |
491615-29-3 | 100mg |
$ 135.00 | 2022-04-01 | ||
| TRC | C276026-500mg |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1h,3h)-dione |
491615-29-3 | 500mg |
$ 500.00 | 2022-04-01 | ||
| TRC | C276026-1g |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1h,3h)-dione |
491615-29-3 | 1g |
$ 795.00 | 2022-04-01 | ||
| Life Chemicals | F2147-5306-0.25g |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione |
491615-29-3 | 95%+ | 0.25g |
$494.0 | 2023-09-06 | |
| Life Chemicals | F2147-5306-0.5g |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione |
491615-29-3 | 95%+ | 0.5g |
$521.0 | 2023-09-06 | |
| Life Chemicals | F2147-5306-1g |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione |
491615-29-3 | 95%+ | 1g |
$549.0 | 2023-09-06 | |
| Life Chemicals | F2147-5306-2.5g |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione |
491615-29-3 | 95%+ | 2.5g |
$1098.0 | 2023-09-06 | |
| Life Chemicals | F2147-5306-5g |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione |
491615-29-3 | 95%+ | 5g |
$1647.0 | 2023-09-06 | |
| Life Chemicals | F2147-5306-10g |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione |
491615-29-3 | 95%+ | 10g |
$2306.0 | 2023-09-06 |
6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
6-Chloro-1-(Cyclopropylmethyl)-3-Methylpyrimidine-2,4(1H,3H)-Dione: A Comprehensive Overview
6-Chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 491615-29-3, is a heterocyclic compound with significant potential in various fields of chemical research and application. This compound belongs to the pyrimidine dione family, which has been extensively studied due to its structural versatility and biological activity. The molecule features a pyrimidine ring system with substituents at positions 1, 3, and 6, including a chloro group at position 6, a cyclopropylmethyl group at position 1, and a methyl group at position 3. These substituents contribute to the compound's unique chemical properties and reactivity.
The synthesis of 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions, often utilizing intermediates such as aldehydes or ketones. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yields. The compound's structure has also been studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its conformational preferences and intermolecular interactions.
Pyrimidine diones, including 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione, are known for their ability to act as scaffolds in drug design. Their rigid structure and ability to form hydrogen bonds make them ideal candidates for targeting various biological receptors. Recent studies have highlighted the potential of this compound in the development of kinase inhibitors, which are crucial in cancer therapy. For example, researchers have demonstrated that analogs of this compound can inhibit specific protein kinases involved in cell proliferation and survival.
In addition to its biological applications, 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensor applications. Recent work has focused on its role in organocatalysis, where it can facilitate the formation of complex organic molecules under mild conditions.
The stability and reactivity of 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione are influenced by its substituents. The chloro group at position 6 introduces electron-withdrawing effects, which can enhance the compound's electrophilicity and reactivity towards nucleophilic attacks. Meanwhile, the cyclopropylmethyl group at position 1 provides steric bulk, which can modulate the compound's interactions with biological targets or other molecules in solution.
CAS No 491615-29-3 is also notable for its role in agrochemical research. Its ability to inhibit enzymes involved in plant growth regulation has made it a candidate for herbicide development. Recent studies have explored its selectivity towards specific enzymes and its potential to reduce crop damage caused by weeds without adversely affecting beneficial plant species.
In conclusion, 6-chloro-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione, or CAS No 491615-29-3, is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable tool in drug discovery, materials science, and agrochemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to remain an important focus of scientific investigation for years to come.
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